Boc-Pro-NH-CH(CH3)2

Peptide Conformation Foldamer Design Spectroscopy

Boc-Pro-NH-CH(CH3)2 is a tert-butyloxycarbonyl (Boc)-protected proline isopropylamide derivative, classified as a chiral amino acid amide. It serves primarily as an intermediate for the solid-phase or solution-phase synthesis of peptides where a C-terminal proline isopropylamide moiety is required.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B8471085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pro-NH-CH(CH3)2
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O3/c1-9(2)14-11(16)10-7-6-8-15(10)12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,16)/t10-/m0/s1
InChIKeyPXGFMEHTVFPGHK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Pro-NH-CH(CH3)2 for Peptide Synthesis: A Procurable, Sterically Defined Proline Isopropylamide Building Block


Boc-Pro-NH-CH(CH3)2 is a tert-butyloxycarbonyl (Boc)-protected proline isopropylamide derivative, classified as a chiral amino acid amide. It serves primarily as an intermediate for the solid-phase or solution-phase synthesis of peptides where a C-terminal proline isopropylamide moiety is required [1]. The compound features a sterically demanding isopropyl substituent on the carboxamide nitrogen, which distinguishes it from simpler proline amides and imparts distinct conformational and solubility properties relevant to peptide coupling and final peptide structure.

Why Boc-Pro-NH-CH(CH3)2 Cannot Be Replaced by Simpler Boc-Proline Amides in Structure-Critical Applications


Generic substitution with less sterically demanding analogs—such as Boc-Pro-NH2, Boc-Pro-NHMe, or Boc-Pro-NHEt—directly alters the C-terminal amide's steric footprint and hydrogen-bonding capacity. This leads to divergent conformational preferences in target peptides, as demonstrated in γ-peptide models where the replacement of an NHMe group with NH(iPr) fundamentally shifts the balance between amide stacking and intramolecular H-bonds, resulting in exclusive stabilization of specific folded conformers [1]. For peptides requiring a particular local conformation at a proline residue, these changes cannot be compensated by simple stoichiometric equivalence.

Quantitative Evidence for Differentiating Boc-Pro-NH-CH(CH3)2 from Alternative Proline Amides


C-Terminal Isopropylamide Drives Exclusive C9 H-Bonded Conformation vs. Mixed Conformational Populations for Methylamide

In a comparative gas-phase spectroscopic study, the γ-peptide derivative Ac-γ(2)-hPhe-NH(iPr) populated exclusively C9 hydrogen-bonded conformations, in contrast to its C-terminal methylamide counterpart Ac-γ(2)-hPhe-NHMe, which showed a mixed population including amide-stacked conformers [1]. This demonstrates that the isopropylamide group enforces a singular conformational preference, a property directly relevant to proline-derived isopropylamide building blocks like Boc-Pro-NH-CH(CH3)2 when incorporated into peptidomimetics.

Peptide Conformation Foldamer Design Spectroscopy

Molecular Weight Increase vs. Unsubstituted Boc-Pro-NH2: 19.6% Higher Mass for Distinct Physicochemical Handling

Boc-Pro-NH-CH(CH3)2 has a molecular weight of 256.34 g/mol , which is 19.6% higher than the 214.26 g/mol of the unsubstituted amide Boc-Pro-NH2 [1]. This mass difference significantly impacts compound handling: it shifts the LogP and retention time in reversed-phase HPLC purification, alters crystallization behavior, and influences the stoichiometric ratio needed when using the building block in automated peptide synthesizers.

Physicochemical Properties Chromatography Purification

Predicted Lower Aqueous Solubility and Higher LogP vs. Boc-Pro-NH2 Based on Steric and Hydrophobic Contribution of the Isopropyl Group

The isopropyl group introduces additional hydrophobic surface area, leading to a higher predicted LogP and lower aqueous solubility compared to Boc-Pro-NH2. While experimentally measured values for Boc-Pro-NH-CH(CH3)2 are sparse in open literature, calculated LogP for the closely related unprotected N-isopropylprolinamide is 0.98 , compared to -0.5 to 0 for prolinamide. For peptide synthesis, lower solubility in aqueous buffers can be advantageous for precipitation-driven purification but may require adjusted solvent mixtures for coupling reactions.

Solubility LogP Drug Design

Enhanced Steric Protection of the C-Terminal Amide Bond against Unwanted Reactivity During Solid-Phase Synthesis

The increased steric bulk of the isopropylamide group, relative to methyl or unsubstituted amides, provides kinetic shielding of the adjacent carbonyl, reducing nucleophilic attack and diketopiperazine (DKP) formation during Fmoc- or Boc-based solid-phase peptide assembly [1]. While direct quantitative comparison data for Boc-Pro-NH-CH(CH3)2 are not reported in isolation, the principle is well-established in peptide science: N-alkylation of the C-terminal amide increases resistance to base-catalyzed cyclization, a critical factor when the proline amide is positioned at a cleavage-prone dipeptide motif.

Solid-Phase Peptide Synthesis Side Reactions Stability

High-Impact Application Scenarios for Boc-Pro-NH-CH(CH3)2 Where Conformational Control Dictates Research Success


Synthesis of Conformationally Constrained Proline-Containing Peptidomimetics

When a peptide lead requires a stable, C9 hydrogen-bonded turn at a proline residue, Boc-Pro-NH-CH(CH3)2 is the preferred building block. The isopropylamide group locks the local conformation as demonstrated in γ-peptide models, providing a single folded structure rather than a mixture of conformers that would occur with a methylamide cap [1]. This enables the rational design of foldamers and biologically active turn mimetics with predictable solution structures.

Solid-Phase Peptide Synthesis Prone to Diketopiperazine Formation

In sequences where a C-terminal proline amide is coupled to a sterically unhindered amino acid (e.g., glycine), the unsubstituted amide is vulnerable to base-catalyzed DKP cleavage from the resin. Using Boc-Pro-NH-CH(CH3)2 introduces sufficient steric hindrance at the C-terminus to suppress this side reaction, improving the yield of the desired linear peptide before global deprotection [2].

SAR Studies Requiring Systematic Variation of C-Terminal Amide Substituents

For structure-activity relationship (SAR) campaigns on peptide hormones or receptor ligands, a panel of proline amides with increasing steric bulk (H, Me, Et, iPr, tBu) is essential. Boc-Pro-NH-CH(CH3)2 fills the specific niche of intermediate steric demand, with its LogP shift (approximately +1 unit relative to primary amide) providing measurable differences in membrane permeability and receptor binding affinity that cannot be achieved with smaller substituents .

Preparation of C-Terminal Isopropylamide-Modified Peptide Drugs and Diagnostics

Several therapeutic peptides (e.g., GnRH antagonists like degarelix) incorporate C-terminal proline isopropylamide motifs for enhanced metabolic stability and receptor affinity. Boc-Pro-NH-CH(CH3)2 serves as the direct protected intermediate for introducing this critical pharmacophoric element using standard Boc-chemistry solid-phase protocols, a role that the free acid or methylamide analog cannot fulfill without additional synthetic steps [3].

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